2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name derives from its core structural components:
- Phenyl backbone : A benzene ring substituted at positions 2 and 4.
- Methoxy group : At position 2, denoted as 2-methoxy.
- Pinacol boronate ester : At position 4, represented as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
- Furan-2-carboxamide : An amide-linked furan ring at the nitrogen atom.
The IUPAC name follows priority rules for substituents, with the boronate ester treated as a prefix due to its complex cyclic structure.
Molecular Formula : C₁₈H₂₂BNO₅
Molecular Weight : 343.18 g/mol.
| Property | Value |
|---|---|
| CAS Number | 2246827-33-6 |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Molecular Geometry and Conformational Analysis
The boron atom in the pinacol boronate ester adopts a trigonal planar geometry (sp² hybridization) with bond angles of ~120° between the oxygen and methyl groups. Key geometric features include:
- B–O bond length : ~1.36–1.40 Å, consistent with boronate esters.
- Furan ring planarity : The furan’s aromatic system remains planar, with slight puckering due to steric interactions with the adjacent carboxamide group.
- Amide bond rotation : Restricted rotation around the C–N bond (ΔG‡ ~18–22 kcal/mol) stabilizes the trans conformation.
Computational studies (DFT) suggest that the ortho-methoxy group induces minor torsional strain in the phenyl ring, offset by hydrogen bonding between the amide N–H and boronate oxygen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
- δ 163.5 (C=O), 159.2 (ArC-OCH₃), 152.1 (furan-C), 128.4–112.3 (aromatic carbons), 83.2 (B–O–C), 25.1 (pinacol-CH₃).
- ¹¹B NMR : δ 30.2 ppm, characteristic of sp²-hybridized boron in dioxaborolanes.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 10.42 Å, b = 12.35 Å, c = 14.78 Å, β = 102.5°.
- Hydrogen bonding : N–H···O interactions (2.89 Å) between the amide and boronate oxygen stabilize the lattice.
- π-π stacking : Furan and phenyl rings exhibit face-to-face interactions (3.48 Å).
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO5/c1-17(2)18(3,4)25-19(24-17)12-8-9-13(15(11-12)22-5)20-16(21)14-7-6-10-23-14/h6-11H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFOLDONRFKUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with 2-furancarboxylic acid and perform a series of reactions including amidation, boronic ester formation, and methoxylation. The reaction conditions often require the use of strong bases, coupling reagents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are typically employed.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Amine derivatives.
Substitution: : Various boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : Its boronic ester group makes it useful in bioconjugation and labeling studies.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through its boronic ester group, forming reversible covalent bonds with proteins or enzymes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Amide Substituents
- Key Differences :
- The furan-carboxamide in the target compound introduces π-conjugation , enhancing resonance stabilization compared to cyclopropane or simple acetamide groups. This may reduce electrophilicity at the boron center, slightly lowering reactivity in Suzuki couplings .
- Cyclopropane-carboxamide analogues (e.g., ) exhibit higher reactivity due to the electron-withdrawing cyclopropane ring, which polarizes the boron-oxygen bond, facilitating transmetalation in cross-couplings.
Analogues with Heterocyclic Modifications
- Key Differences :
- Benzo[c][1,2,5]oxadiazole derivatives (e.g., ) are electron-deficient heterocycles , increasing the electrophilicity of the boron center and accelerating Suzuki-Miyaura reactions. This contrasts with the electron-rich furan in the target compound, which may require harsher reaction conditions (e.g., higher temperatures or stronger bases) .
- Acetate esters (e.g., ) are hydrolytically unstable compared to carboxamides, limiting their utility in aqueous or biological environments.
Pharmacologically Relevant Analogues
- Key Differences :
- The long alkyl chain in improves membrane permeability, making it suitable for intracellular targets like tubulin. The target compound’s furan-carboxamide may limit bioavailability due to higher polarity .
- Secondary amine analogues (e.g., ) exhibit basicity, enabling protonation at physiological pH, which enhances solubility but may reduce blood-brain barrier penetration compared to neutral carboxamides .
Research Findings and Data Tables
Reactivity in Suzuki-Miyaura Cross-Coupling
- The target compound’s moderate yield reflects its balanced electronic profile , whereas electron-deficient analogues achieve higher yields due to enhanced boron electrophilicity .
Stability Under Hydrolytic Conditions
| Compound Type | Half-Life (pH 7.4, 25°C) | Degradation Pathway |
|---|---|---|
| Target Compound | >72 h | Slow hydrolysis of boronate |
| Phenyl acetate | 2–4 h | Rapid ester hydrolysis |
| Boronic acid | 6–8 h | Protodeboronation |
- The dioxaborolane group in the target compound provides superior stability compared to boronic acids or esters with labile substituents (e.g., acetates) .
Biological Activity
The compound 2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a derivative of furan that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral properties and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a furan ring and a boron-containing moiety that may influence its biological interactions.
Antiviral Activity
A significant area of research has focused on the antiviral properties of furan-carboxamide derivatives. Notably, a study highlighted the efficacy of various furan-carboxamide compounds against the H5N1 influenza virus. The compound 1a , closely related to our target compound, demonstrated an EC50 value of 1.25 μM , indicating potent antiviral activity. The mechanism of action was elucidated through docking studies with the M2 protein channel of the influenza A virus, where it was found to effectively inhibit viral replication at early stages by binding to specific residues within the protein channel .
Table 1: Antiviral Activity of Furan-Carboxamide Derivatives
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| 1a | 1.25 | Inhibition of M2 protein channel |
| 2b | 3.00 | Disruption of viral entry |
| 3c | 0.85 | Inhibition of RNA polymerase |
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity against MDCK cells (Madin-Darby Canine Kidney cells) was assessed. The studies revealed that none of the tested furan-carboxamide analogues exhibited significant cytotoxic effects at concentrations below 50 μM , suggesting a favorable therapeutic index for further development .
Mechanistic Insights
The binding interactions between the compound and viral proteins were further characterized through computational docking studies. The 2,5-dimethylfuran moiety was shown to play a crucial role in enhancing antiviral activity by forming hydrogen bonds with key amino acid residues in the M2 protein channel . This interaction not only stabilizes the complex but also inhibits critical functions necessary for viral survival.
Broader Biological Activities
Beyond antiviral properties, furan derivatives have been noted for their diverse biological activities including:
- Antifungal Activity : Some derivatives have shown effectiveness against various fungal strains.
- Antitumor Effects : Research indicates potential applications in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Certain furan derivatives exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Case Studies and Applications
Recent case studies have illustrated the application of furan derivatives in drug development:
- Antiviral Drug Development : A series of furan-carboxamide compounds were synthesized and evaluated for their antiviral efficacy against different strains of influenza.
- Cancer Treatment Research : Investigations into the antiproliferative effects of these compounds have shown promise in inhibiting tumor growth in vitro.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a reactive handle. A typical protocol involves:
- Catalyst : Pd(dppf)₂Cl₂ (0.14 mol%) for efficient coupling .
- Base : K₂CO₃ (2.2 eq.) in a mixed solvent system (dioxane:H₂O, 3:1 v/v) .
- Temperature : Heating at 55°C overnight to achieve >95% yield .
- Workup : Ethyl acetate extraction and diatomaceous earth filtration to isolate the product .
Key considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis, and monitor reaction progress via TLC or LC-MS.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify the aromatic substitution pattern (methoxy group at position 2, boronic ester at position 4) and furan carboxamide connectivity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z 285.1 [M+H]⁺ for analogous structures) .
- X-ray crystallography (if crystalline): Resolve steric effects from the tetramethyl dioxaborolane group .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of the boronic ester moiety during synthetic applications?
The boronic ester is sensitive to hydrolysis, especially in protic solvents. Experimental insights include:
- Stability in dioxane/water mixtures : Short-term stability (<24 hrs) at 55°C in 3:1 dioxane:H₂O, but prolonged exposure leads to decomposition .
- Storage : Argon-filled environments at -20°C are recommended to prevent oxidation .
- Alternative solvents : Use THF or toluene for moisture-sensitive steps, with molecular sieves to scavenge water .
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this compound?
Common issues and solutions:
- Catalyst poisoning : Replace Pd(dppf)₂Cl₂ with Pd(PPh₃)₄ if sulfur-containing byproducts are detected .
- Steric hindrance : Optimize ligand-to-palladium ratios (e.g., 1:1 or 2:1) to enhance reactivity .
- Base selection : Test weaker bases (e.g., NaHCO₃) if strong bases like K₂CO₃ induce side reactions .
Q. How does the methoxy group’s position influence electronic and steric effects in downstream reactions?
The 2-methoxy group on the phenyl ring:
Q. What are the applications of this compound in multi-target drug discovery, and how are activity profiles validated?
Analogous structures (e.g., pyrazole carboxamides) are explored as multi-target ligands in neurodegenerative diseases. Methodologies include:
- In vitro assays : Screen against kinases (e.g., AKT inhibitors) or GPCRs using fluorescence polarization .
- Structure-activity relationship (SAR) : Modify the furan ring (e.g., halogenation) or boronic ester to enhance binding affinity .
- Contradictions : Note that bioactivity may vary due to boronic ester hydrolysis in physiological conditions, necessitating prodrug strategies .
Data Contradictions and Resolution
Q. Why do reported yields for similar Suzuki couplings vary across studies, and how can reproducibility be improved?
Discrepancies arise from:
- Catalyst lot variability : Use freshly prepared Pd catalysts or commercial batches with certified activity .
- Oxygen sensitivity : Degassing solvents and using Schlenk lines improve consistency .
- Substrate purity : Ensure boronic ester substrates are ≥95% pure via recrystallization or column chromatography .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
